molecular formula C16H10F3N7O B2579880 5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine CAS No. 892766-66-4

5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine

Cat. No. B2579880
CAS RN: 892766-66-4
M. Wt: 373.299
InChI Key: BCLZGWOZRLEXLR-UHFFFAOYSA-N
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Description

The compound “5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine” is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, a triazole ring, and a trifluoromethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several aromatic rings (pyridine, oxadiazole, and triazole), which contribute to its stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present in its structure. The pyridine ring, for example, is electron-deficient and may undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Anticancer Evaluation

A range of derivatives, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, has been synthesized starting from isonicotinic acid hydrazide. These compounds have shown significant in vitro anticancer activity against multiple human cancer cell lines. Notably, Mannich bases derived from these compounds exhibited potent activity, highlighting their potential as anticancer agents (Abdo & Kamel, 2015).

Antimicrobial Activities

Another study focused on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities. The compounds synthesized demonstrated good to moderate activity against a range of microbes, emphasizing the chemical's potential in developing new antimicrobial agents (Bayrak et al., 2009).

Synthesis and Characterization of Heterocyclic Derivatives

Research has also been conducted on synthesizing mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These efforts aim to explore the chemical's versatility in forming complex structures with potential biological activities (El‐Sayed et al., 2008).

Antibacterial Activity of Polyheterocycles

A study synthesizing and evaluating the antibacterial activity of polyheterocycles incorporating oxadiazoles and pyridyl triazole rings indicated that these compounds exhibit good antibacterial properties. This suggests the possibility of developing new antibacterial drugs based on these structures (Hu et al., 2005).

Synthesis of Pyridyl Polyheterocyclic Compounds

Compounds containing s-triazole and oxadiazole subunits have been synthesized, demonstrating in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underlines the compound's role in creating new agents with antibacterial efficacy (Hu, Li, & Huang, 2006).

properties

IUPAC Name

5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N7O/c17-16(18,19)10-3-1-2-4-11(10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-5-7-21-8-6-9/h1-8H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLZGWOZRLEXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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